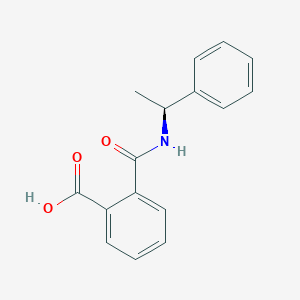

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid

Descripción general

Descripción

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a phenylethyl group attached to the carbamoyl moiety, which is further connected to the benzoic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid typically involves the reaction of (S)-1-phenylethylamine with a suitable benzoic acid derivative. One common method is the reaction of (S)-1-phenylethylamine with 2-chlorobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors allows for better control of reaction conditions, leading to a more sustainable and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid has been investigated for its potential as a therapeutic agent. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics like ropivacaine and bupivacaine. The (S)-enantiomers of these compounds exhibit lower cardiotoxicity while maintaining anesthetic efficacy, making them preferable for clinical use .

Case Study: Enantiomeric Enrichment

A notable application of this compound is in the enantiomeric enrichment process of 2',6'-pipecoloxylidide. This process utilizes the compound to enhance the purity of (S)-isomers of local anesthetics, which are associated with improved safety profiles . The method eliminates hazardous substances typically used in such processes, promoting a more sustainable approach to drug development.

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield more complex structures. For instance, it has been utilized in the synthesis of substituted pyran derivatives through inverse electron demand Diels-Alder reactions. This highlights its utility in generating diverse chemical entities.

Table: Synthetic Reactions Involving this compound

| Reaction Type | Product(s) | Reference |

|---|---|---|

| Inverse Electron Demand Diels-Alder | 3- or 4-substituted 2,6-dimethylbenzoates | |

| Condensation with Aromatic Aldehydes | 4-methyl-6-(2-arylvinyl)-2-oxo-2H-pyran |

Antimicrobial and Antioxidant Properties

Research has indicated that this compound may possess antimicrobial and antioxidant properties, making it a candidate for further biological studies. These properties are crucial for developing new therapeutic agents aimed at combating infections and oxidative stress-related diseases.

Pharmacological Research

In Silico Studies

Recent studies have employed computational methods to explore the pharmacophore characteristics of compounds related to this compound. This approach aids in identifying potential inhibitors for various biological targets, including reverse transcriptase . Such studies enhance the understanding of the compound's mechanism of action and its interaction with biological systems.

Mecanismo De Acción

The mechanism of action of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

®-2-((1-phenylethyl)carbamoyl)benzoic acid: The enantiomer of the compound, which may have different biological activities.

N-phenylcarbamoylbenzoic acid: Lacks the phenylethyl group, leading to different chemical and biological properties.

2-carbamoylbenzoic acid: A simpler structure without the phenylethyl group.

Uniqueness

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid is unique due to the presence of the (S)-1-phenylethyl group, which can impart specific stereochemical properties and enhance its interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid, also known by its CAS number 21752-36-3, is an organic compound that has garnered interest for its potential biological activities. This compound features a benzoic acid moiety with a phenylethyl carbamoyl group, which is believed to contribute to its biological effects. The molecular formula of this compound is , and it has a molecular weight of approximately 269.3 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For example, compounds with similar structures have been reported to inhibit the growth of Gram-positive bacteria, indicating that this compound may share similar properties .

Antioxidant Activity

The compound has also been studied for its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Preliminary data suggest that this compound can scavenge free radicals effectively, contributing to its potential therapeutic benefits.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound may possess anti-inflammatory properties . Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of significant interest in drug development. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may have comparable effects .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Redox Reactions : The phenolic structure allows it to participate in redox reactions, enhancing its antioxidant capacity.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related benzoic acid derivatives found that modifications in the aromatic ring significantly affected their activity against Staphylococcus aureus and Escherichia coli. The presence of the phenylethyl group was noted to enhance the antimicrobial potency .

- Antioxidant Potential : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value for radical scavenging was determined to be lower than that of several known antioxidants.

- Inflammation Modulation : Animal studies have shown that administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases .

Data Tables

Propiedades

IUPAC Name |

2-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFKXWGKKDZMPO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176152 | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-36-3 | |

| Record name | (-)-N-(α-Methylbenzyl)phthalic acid monoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-o-[[(1-phenylethyl)amino]carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.